molecular formula C19H15BrN2O2 B2948928 N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797084-18-4

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2948928
CAS RN: 1797084-18-4
M. Wt: 383.245
InChI Key: IIEPFBFJKQALTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide, also known as BMB, is a chemical compound that belongs to the family of benzamides. BMB has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as HDACs, PARP-1, and Topo II. HDACs are enzymes that regulate gene expression by modifying histone proteins. N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit HDAC activity, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. PARP-1 is an enzyme that plays a role in DNA repair. N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been reported to inhibit PARP-1 activity, leading to the accumulation of DNA damage and cell death. Topo II is an enzyme that plays a role in DNA replication and transcription. N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit Topo II activity, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been reported to have various biochemical and physiological effects. In cancer cells, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been shown to induce cell cycle arrest and apoptosis. N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has also been reported to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide in lab experiments is its potential therapeutic applications in various diseases. N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its anticancer, anti-inflammatory, and antiviral properties. Furthermore, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been reported to have a low toxicity profile in various cell lines. However, one of the limitations of using N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide. One of the directions is to investigate the potential of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide as a combination therapy with other anticancer drugs. Another direction is to investigate the potential of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide in animal models of cancer and inflammation. Furthermore, the development of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide analogs with improved solubility and pharmacokinetics may lead to the discovery of more potent and selective compounds. Finally, the investigation of the mechanism of action of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide may lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 4-bromo-2-methylphenol with 2-chloropyridine in the presence of a base to form 3-(2-pyridyloxy)-4-bromo-2-methylphenol. This intermediate is then reacted with benzoyl chloride in the presence of a base to form N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide. The synthesis of N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been reported in various research articles, and the purity of the compound is typically confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antiviral properties. In cancer research, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has also been reported to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV-1 and HCV.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c1-13-11-15(20)8-9-17(13)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEPFBFJKQALTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide

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